molecular formula C7H5ClF3NO2S B13210720 2-Chloro-3-methanesulfonyl-5-(trifluoromethyl)pyridine

2-Chloro-3-methanesulfonyl-5-(trifluoromethyl)pyridine

Cat. No.: B13210720
M. Wt: 259.63 g/mol
InChI Key: DAIUMGPXIFCOLD-UHFFFAOYSA-N
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Description

2-Chloro-3-methanesulfonyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3NO2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methanesulfonyl-5-(trifluoromethyl)pyridine typically involves the introduction of the chloro, methanesulfonyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the chlorination of a trifluoromethyl-substituted pyridine, followed by the introduction of the methanesulfonyl group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methanesulfonyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an aryl boronic acid.

Scientific Research Applications

2-Chloro-3-methanesulfonyl-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methanesulfonyl-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the methanesulfonyl group, making it less versatile in certain chemical reactions.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methanesulfonyl group, which can alter its reactivity and applications.

    2,3-Dichloro-5-(trifluoromethyl)pyridine:

Uniqueness

2-Chloro-3-methanesulfonyl-5-(trifluoromethyl)pyridine is unique due to the presence of both the methanesulfonyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H5ClF3NO2S

Molecular Weight

259.63 g/mol

IUPAC Name

2-chloro-3-methylsulfonyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5ClF3NO2S/c1-15(13,14)5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3

InChI Key

DAIUMGPXIFCOLD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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